molecular formula C13H14N2OS B4630920 2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol

2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol

Cat. No. B4630920
M. Wt: 246.33 g/mol
InChI Key: ZPEWEXFTMQZECG-UHFFFAOYSA-N
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Description

Pyrimidinol derivatives, including compounds like "2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol," are of significant interest due to their diverse biological activities and potential as therapeutic agents. These compounds are part of a broader class of heterocyclic compounds that exhibit a wide range of pharmacological properties.

Synthesis Analysis

The synthesis of pyrimidinol derivatives typically involves the cyclization of thienylthioureas in acidic mediums or the reaction of amino-thiouracil with various aldehydes and ketones. These methods provide a versatile approach to introducing different substituents on the pyrimidine ring, which can significantly affect the compound's properties and activities (Devani et al., 1976).

Molecular Structure Analysis

The molecular structure of pyrimidinol derivatives is characterized by a pyrimidine ring with various substituents, which can include mercapto, methyl, and benzyl groups. These structural features are crucial for the compound's interaction with biological targets. Structural analyses, such as X-ray diffraction and NMR spectroscopy, are essential tools for confirming the geometry and substituent positions on the pyrimidine ring.

Chemical Reactions and Properties

Pyrimidinol derivatives undergo various chemical reactions, including alkylation, acylation, and cyclization, allowing for the synthesis of a wide array of compounds with diverse biological activities. Their chemical reactivity is influenced by the electron-rich nature of the pyrimidine ring and the presence of functional groups such as mercapto (-SH) and methyl (-CH3) (Miszke et al., 2008).

Scientific Research Applications

Sensor Development and Logic Gate Applications

A study by Yadav and Singh (2018) described the design and characterization of derivatives including 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1) for the selective recognition of aluminum ions. This derivative showed an "OFF-ON type" mode in the presence of Al3+ ions and was recommended for selective detection with a high sensitivity and detection limit. Additionally, it was utilized for bacterial cell imaging and logic gate applications, demonstrating the versatility of 2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol derivatives in sensor technology (Yadav & Singh, 2018).

Synthesis of Novel Compounds

Gomha (2009) reported a facile one-pot synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones from 2-mercapto derivatives. This synthesis pathway offers a novel route to complex pyrimidinone structures with potential for further functionalization and exploration in various scientific applications (Gomha, 2009).

Antimicrobial and Anti-inflammatory Agents

Alagarsamy et al. (2007) synthesized a new series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities. The compounds exhibited significant activity, highlighting the potential of 2-mercapto derivatives in developing new pharmacological agents (Alagarsamy et al., 2007).

properties

IUPAC Name

6-methyl-5-[(3-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-3-5-10(6-8)7-11-9(2)14-13(17)15-12(11)16/h3-6H,7H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEWEXFTMQZECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=C(NC(=S)NC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-[(3-methylphenyl)methyl]-2-sulfanylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol
Reactant of Route 2
2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol
Reactant of Route 3
2-mercapto-6-methyl-5-(3-methylbenzyl)-4-pyrimidinol

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